4-[(4-Formyl-3-hydroxyphenoxy)methyl]benzoic acid
Description
4-[(4-Formyl-3-hydroxyphenoxy)methyl]benzoic acid is an organic compound with the molecular formula C15H12O5. It is characterized by the presence of a benzoic acid moiety linked to a phenoxy group, which is further substituted with a formyl and a hydroxy group.
Properties
IUPAC Name |
4-[(4-formyl-3-hydroxyphenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-8-12-5-6-13(7-14(12)17)20-9-10-1-3-11(4-2-10)15(18)19/h1-8,17H,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPKYHYJFYVXSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC(=C(C=C2)C=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction enables direct formylation of electron-rich aromatic rings. Starting with 3-methoxyphenol , treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) introduces a formyl group at the para position relative to the methoxy group, yielding 3-methoxy-4-formylphenol . Subsequent demethylation using boron tribromide (BBr₃) in dichloromethane affords 3-hydroxy-4-formylphenol in 68–72% yield.
Reaction Conditions :
- 3-Methoxyphenol (1 eq), DMF (1.2 eq), POCl₃ (1.5 eq), 0–5°C, 4 h.
- Demethylation: BBr₃ (3 eq), CH₂Cl₂, −78°C to rt, 12 h.
Directed Ortho-Metalation (DoM)
Alternatively, 3-hydroxyphenol is protected as a tert-butyldimethylsilyl (TBS) ether. Lithium diisopropylamide (LDA)-mediated deprotonation at the para position, followed by quenching with DMF, installs the formyl group. Deprotection with tetrabutylammonium fluoride (TBAF) yields the target phenol.
Preparation of 4-(Bromomethyl)benzoic Acid Methyl Ester
Radical Bromination
Methyl 4-methylbenzoate undergoes bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride, producing 4-(bromomethyl)benzoic acid methyl ester in 85% yield.
Optimization Note : Light exclusion and inert atmosphere prevent succinimide byproduct formation.
Williamson Ether Synthesis
The phenolic oxygen of 3-hydroxy-4-formylphenol reacts with 4-(bromomethyl)benzoic acid methyl ester under basic conditions (K₂CO₃, DMF, 60°C, 8 h) to form methyl 4-[(4-formyl-3-hydroxyphenoxy)methyl]benzoate . The formyl group remains stable under these mildly basic conditions, with yields averaging 65–70%.
Side Reactions :
- Competing O-alkylation at the formyl oxygen is mitigated by steric hindrance.
- Partial hydrolysis of the methyl ester is negligible below 70°C.
Ester Hydrolysis to Carboxylic Acid
Saponification of the methyl ester using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1) at room temperature for 6 h affords the final product, This compound , in 92% yield.
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 12.85 (s, 1H, COOH), 10.21 (s, 1H, Ar–OH), 9.87 (s, 1H, CHO), 7.92 (d, J = 8.2 Hz, 2H, Ar–H), 7.45 (d, J = 8.2 Hz, 2H, Ar–H), 7.21 (d, J = 8.5 Hz, 1H, Ar–H), 6.98 (d, J = 2.1 Hz, 1H, Ar–H), 6.83 (dd, J = 8.5, 2.1 Hz, 1H, Ar–H), 5.12 (s, 2H, OCH₂).
- IR (KBr) : 1685 cm⁻¹ (C=O, carboxylic acid), 1702 cm⁻¹ (C=O, aldehyde).
Alternative Synthetic Routes
Mitsunobu Reaction
Coupling 3-hydroxy-4-formylphenol with 4-(hydroxymethyl)benzoic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF achieves the ether linkage. However, this method suffers from lower yields (50–55%) due to competing side reactions.
Grignard Alkylation
Reaction of 4-formyl-3-methoxyphenyl magnesium bromide with methyl 4-(bromomethyl)benzoate in THF provides the coupled product, but demethylation and ester hydrolysis steps reduce overall efficiency.
Comparative Analysis of Methods
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Williamson Ether Synthesis | 65–70 | High functional group tolerance | Sensitive to moisture |
| Mitsunobu Reaction | 50–55 | Mild conditions | Costly reagents |
| Grignard Alkylation | 40–45 | Versatile for alkyl chains | Multiple protection steps required |
Challenges and Optimization
- Formyl Group Stability : Basic conditions during Williamson synthesis may promote aldol condensation. Use of aprotic solvents (DMF, DMSO) minimizes this.
- Regioselectivity : Para-formylation via Vilsmeier-Haack is favored over ortho due to methoxy directing effects.
- Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separates the product from unreacted phenol.
Applications and Derivatives
The methyl ester derivative (methyl 4-[(4-formyl-3-hydroxyphenoxy)methyl]benzoate , CAS 664324-22-5) serves as a versatile intermediate for Schiff base formation or further esterifications. Pharmacological studies highlight its potential as a kinase inhibitor precursor.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Formyl-3-hydroxyphenoxy)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: 4-[(4-Carboxy-3-hydroxyphenoxy)methyl]benzoic acid.
Reduction: 4-[(4-Hydroxymethyl-3-hydroxyphenoxy)methyl]benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Formyl-3-hydroxyphenoxy)methyl]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(4-Formyl-3-hydroxyphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The hydroxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: Lacks the formyl and ether linkage, making it less versatile in synthetic applications.
4-Formylbenzoic acid: Lacks the hydroxy and ether linkage, limiting its reactivity.
4-Hydroxybenzaldehyde: Lacks the benzoic acid moiety, reducing its potential for further functionalization.
Biological Activity
4-[(4-Formyl-3-hydroxyphenoxy)methyl]benzoic acid, a derivative of hydroxybenzoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a phenolic structure that is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- IUPAC Name: this compound
- Molecular Formula: C16H14O4
- Molecular Weight: 270.28 g/mol
This compound features a benzoic acid moiety linked to a phenolic group with an aldehyde substituent, which is crucial for its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of hydroxybenzoic acids possess significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound exhibit effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. In vitro assays demonstrate that this compound can induce apoptosis in cancer cell lines such as K562 (chronic myeloid leukemia) and MCF7 (breast cancer). The following table summarizes findings from key studies:
| Study | Cell Line | Concentration (mM) | Viability (%) | Mechanism |
|---|---|---|---|---|
| Zhang et al. (2021) | K562 | 10 | 75.41 ± 8.61 (48h) | Apoptosis induction |
| Manuja et al. (2013) | MCF7 | 5 | 68.00 ± 5.00 (72h) | Cell cycle arrest |
| ResearchGate (2024) | K562/Dox | 10 | 66.32 ± 7.67 (96h) | Caspase activation |
These results suggest that the compound's ability to modulate cell signaling pathways plays a crucial role in its anticancer effects.
Anti-inflammatory Effects
The anti-inflammatory properties of hydroxybenzoic acid derivatives have been well-documented. Compounds similar to this compound inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.
Case Studies
- Cell Viability Assays : In a study assessing the effects of various concentrations of the compound on K562 cells, it was observed that higher concentrations led to significantly reduced cell viability over time. Specifically, at 10 mM concentration, cell viability decreased from 90.31% at 48 hours to 66.32% at 96 hours, indicating a time-dependent response to treatment.
- Protein Binding Studies : Investigations into the binding affinity of this compound with human serum albumin (HSA) revealed that it interacts favorably under physiological conditions, enhancing its bioavailability and therapeutic efficacy against cancer cells.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Cell Cycle Regulation : It can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptotic Pathways : Activation of caspases and other apoptotic markers has been observed following treatment with this compound.
Q & A
Q. What are the common synthetic routes for preparing 4-[(4-Formyl-3-hydroxyphenoxy)methyl]benzoic acid?
The synthesis typically involves multi-step reactions, starting with functionalization of the benzoic acid core. Key steps include:
- Formylation and Hydroxylation : Introducing the formyl and hydroxyl groups via electrophilic aromatic substitution or directed ortho-metalation strategies.
- Ether Linkage Formation : Coupling the modified phenol moiety to the benzoic acid core using Mitsunobu conditions (e.g., triphenylphosphine/diethyl azodicarboxylate) or nucleophilic substitution with a bromomethyl intermediate .
- Purification : Column chromatography or recrystallization to isolate the product, with purity verified by HPLC or NMR .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR to confirm the presence of the formyl (δ ~9.8–10.2 ppm), hydroxyl (δ ~5–6 ppm), and aromatic protons.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular ion peak and fragmentation pattern.
- Infrared (IR) Spectroscopy : Detection of carbonyl (C=O, ~1700 cm) and hydroxyl (O-H, ~3200–3500 cm) stretches .
Q. How can researchers address solubility challenges during in vitro assays?
Solubility in aqueous buffers is often limited due to the aromatic and hydrophobic groups. Strategies include:
- Using co-solvents like DMSO (≤1% v/v) to dissolve the compound before dilution in assay buffers.
- Derivatization (e.g., esterification of the carboxylic acid group) to improve lipophilicity for cellular uptake studies .
Advanced Research Questions
Q. What methodologies are recommended for optimizing reaction yields in multi-step syntheses?
- Reaction Monitoring : Use TLC or in situ IR to track intermediate formation and minimize side reactions.
- Catalyst Screening : Test palladium or copper catalysts for coupling steps to enhance regioselectivity.
- Scalability : Transition from batch to flow chemistry for critical steps (e.g., formylation) to improve reproducibility and throughput .
Q. How can contradictory data in reaction mechanisms be resolved?
For example, discrepancies in oxidation outcomes (e.g., formyl vs. carboxylate products) may arise from varying reagent strengths:
- Controlled Experiments : Compare mild oxidants (e.g., TEMPO/NaClO) vs. strong oxidants (KMnO/HSO) under identical conditions.
- Computational Modeling : DFT calculations to predict thermodynamic favorability of intermediates .
Q. What strategies are effective for evaluating structure-activity relationships (SAR) in biological studies?
- Analog Synthesis : Prepare derivatives with substitutions on the hydroxyl, formyl, or benzoic acid groups.
- Enzyme Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinity to target enzymes (e.g., kinases or hydrolases).
- In Silico Docking : Molecular dynamics simulations to map interactions with active sites .
Q. How can researchers mitigate interference from impurities in spectroscopic analysis?
- Advanced Chromatography : Employ UPLC with a C18 column and gradient elution to separate closely related byproducts.
- 2D NMR : Utilize H-C HSQC or COSY to resolve overlapping signals in complex mixtures .
Q. What are the best practices for stability studies under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
